Ethyl [2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate
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Overview
Description
- is a chemical compound with the following structure:
- It belongs to the class of thiazole derivatives and contains an ethyl ester group.
- The compound’s systematic name reflects its substituents and functional groups.
Ethyl [2-({[5-(3-fluorophenyl)-2-methyl-1,3-thiazol-4-yl]carbonyl}amino)-1,3-thiazol-4-yl]acetate: CH3COOCH2CH2NHC(=S)NHC(=S)C6H3FC(CH3)NH2
Preparation Methods
Synthetic Routes: One synthetic route involves the condensation of 3-amino-4-fluorobenzaldehyde with 2-methyl-1,3-thiazole-4-carboxylic acid followed by esterification with ethanol.
Reaction Conditions: The reaction typically occurs under reflux conditions with appropriate catalysts.
Industrial Production: While not widely produced industrially, laboratory-scale synthesis is feasible.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including
Common Reagents and Conditions: Reagents like reducing agents (e.g., NaBH₄), oxidants (e.g., KMnO₄), and nucleophiles (e.g., amines) are relevant.
Major Products: Products depend on the specific reaction conditions.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial properties).
Medicine: May have applications in drug discovery.
Industry: Limited industrial applications due to its specialized nature.
Mechanism of Action
- The compound’s mechanism of action likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Uniqueness: Its combination of thiazole, fluorophenyl, and carbonyl groups sets it apart.
Similar Compounds: Related compounds include other thiazoles, fluorinated derivatives, and esters.
Remember that this compound’s detailed biological effects and applications may require further investigation.
Properties
Molecular Formula |
C18H16FN3O3S2 |
---|---|
Molecular Weight |
405.5 g/mol |
IUPAC Name |
ethyl 2-[2-[[5-(3-fluorophenyl)-2-methyl-1,3-thiazole-4-carbonyl]amino]-1,3-thiazol-4-yl]acetate |
InChI |
InChI=1S/C18H16FN3O3S2/c1-3-25-14(23)8-13-9-26-18(21-13)22-17(24)15-16(27-10(2)20-15)11-5-4-6-12(19)7-11/h4-7,9H,3,8H2,1-2H3,(H,21,22,24) |
InChI Key |
NBPGLFRLCODQJM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CSC(=N1)NC(=O)C2=C(SC(=N2)C)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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